Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate
Overview
Description
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a chloropyridinyl group, and a carbamate group, which contribute to its unique chemical properties.
Scientific Research Applications
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
The safety information available for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, H332, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it may interact with proteins or enzymes, possibly altering their function or activity.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it may influence protein-related pathways.
Result of Action
Given its use in proteomics research , it’s likely that it may influence protein-related processes at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their catalytic functions. This compound’s interactions with proteins can lead to conformational changes, affecting their biological activity. Additionally, this compound may interact with nucleic acids, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, leading to alterations in cellular responses. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with transcription factors, influencing gene expression by altering their binding to DNA. Additionally, this compound can modulate signal transduction pathways, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with metabolic enzymes and cofactors, influencing the conversion of substrates to products. This compound can affect metabolic flux, leading to changes in the levels of metabolites. Additionally, this compound may be metabolized into different products, each with distinct biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate typically involves the reaction of 6-chloropyridine-3-methanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-chloropyridine-3-methanol and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (6-chloropyridin-3-yl)carbamate
- Tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate
- Tert-butyl (6-chloropyridin-2-yl)carbamate
Uniqueness
Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is unique due to the presence of the chloropyridinyl group, which imparts specific chemical reactivity and biological activity. The combination of the tert-butyl and carbamate groups further enhances its stability and solubility, making it a valuable compound in various research applications.
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMROIDEKDNQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572891 | |
Record name | tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285119-72-4 | |
Record name | tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.